![molecular formula C8H14Cl4N6 B2667104 3-Chloro-1-methyl-1H-pyrazol-5-amine CAS No. 167408-80-2](/img/structure/B2667104.png)
3-Chloro-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Chloro-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 199.56 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-1-methyl-1H-pyrazol-5-amine has been reported in the literature. For instance, a study describes the synthesis of herbicide candidates containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-methyl-1H-pyrazol-5-amine can be represented by the InChI code: 1S/C5H5ClF3N3/c1-12-3(5(7,8)9)2(10)4(6)11-12/h10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 3-Chloro-1-methyl-1H-pyrazol-5-amine have been studied. For example, a study reported the synthesis of herbicide candidates containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Physical And Chemical Properties Analysis
3-Chloro-1-methyl-1H-pyrazol-5-amine is a liquid at room temperature . The refractive index of similar compounds ranges from 1.5400 to 1.5450 at 20°C .Scientific Research Applications
Antileishmanial and Antimalarial Activities
3-Chloro-1-methyl-1H-pyrazol-5-amine is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . It has been used in the synthesis of hydrazine-coupled pyrazoles, which have shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . For instance, compound 13, a derivative of 3-Chloro-1-methyl-1H-pyrazol-5-amine, displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on 3-Chloro-1-methyl-1H-pyrazol-5-amine derivatives to justify their antileishmanial activity . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Pyrazole Derivatives
3-Chloro-1-methyl-1H-pyrazol-5-amine has been used in the synthesis of hydrazine-coupled pyrazoles . These pyrazoles were synthesized using elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis of Kinase Inhibitors
3-Chloro-1-methyl-1H-pyrazol-5-amine has been used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . This compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Inhibition of p70S6Kβ Kinase
Although the synthesized compound did not show the expected inhibitory potency on the intended target kinase, MPS1, it found significant activity on the kinase p70S6Kβ .
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFVEOMCMLCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-1H-pyrazol-5-amine |
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